1-{2-[2,3-Dichloro(methyl)anilino]-1,3-thiazol-5-yl}-1-ethanone
Overview
Description
1-{2-[2,3-Dichloro(methyl)anilino]-1,3-thiazol-5-yl}-1-ethanone is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by the presence of a dichloroaniline moiety and a thiazole ring, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-{2-[2,3-Dichloro(methyl)anilino]-1,3-thiazol-5-yl}-1-ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.
Introduction of the Dichloroaniline Moiety: The dichloroaniline group can be introduced via a nucleophilic substitution reaction where 2,3-dichloroaniline reacts with a suitable electrophile.
Coupling of the Thiazole and Dichloroaniline: The final step involves coupling the synthesized thiazole ring with the dichloroaniline moiety through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride (POCl3).
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-{2-[2,3-Dichloro(methyl)anilino]-1,3-thiazol-5-yl}-1-ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dichloroaniline moiety, where nucleophiles such as amines or thiols replace the chlorine atoms.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
1-{2-[2,3-Dichloro(methyl)anilino]-1,3-thiazol-5-yl}-1-ethanone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development and biological studies.
Medicine: Due to its biological activities, it is investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-{2-[2,3-Dichloro(methyl)anilino]-1,3-thiazol-5-yl}-1-ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.
Pathways Involved: It may interfere with metabolic pathways, such as those involved in cell division or signal transduction, resulting in its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
1-{2-[2,3-Dichloro(methyl)anilino]-1,3-thiazol-5-yl}-1-ethanone can be compared with other thiazole derivatives and dichloroaniline compounds:
Similar Compounds: Examples include 2-aminothiazole, 2,3-dichloroaniline, and other thiazole-based compounds.
Uniqueness: The unique combination of the dichloroaniline moiety and the thiazole ring in this compound provides distinct chemical and biological properties, such as enhanced stability and specific biological activities, which may not be present in other similar compounds.
Properties
IUPAC Name |
1-[2-(2,3-dichloro-N-methylanilino)-1,3-thiazol-5-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-7(17)10-6-15-12(18-10)16(2)9-5-3-4-8(13)11(9)14/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKCRYLJRURCCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)N(C)C2=C(C(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.